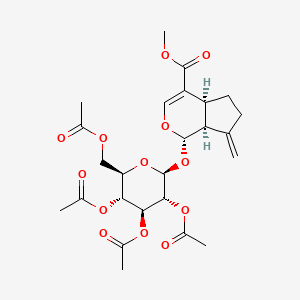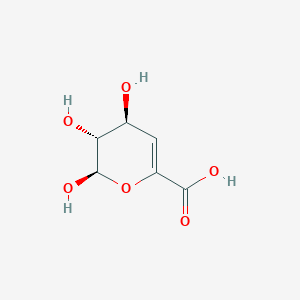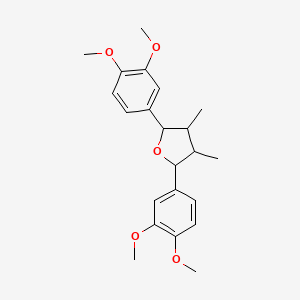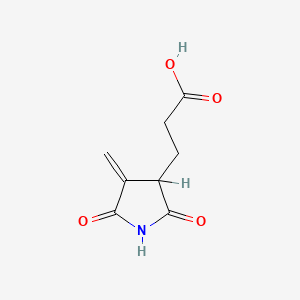
Isohematinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohematinic acid is a natural product found in Actinoplanes philippinensis with data available.
Aplicaciones Científicas De Investigación
Application in Carbohydrate Polymer Science
Isohematinic acid has played a role in the development of carbohydrate polymer science. Its discovery and applications are linked to significant scientific advancements, particularly in the preparation of soluble chitosan derivatives. These derivatives have paved the way for numerous applications in the field of carbohydrate polymers (Muzzarelli et al., 2012).
Enhancement of Biosensing Techniques
Isohematinic acid has contributed to advancements in biosensing techniques. The integration of isothermal amplification methods, where isohematinic acid plays a role, into microsystems and portable devices has improved nucleic acid-based on-site assays, offering high sensitivity and facilitating single-cell and single-molecule analyses (Zhao et al., 2015).
Role in the Synthesis of Organic Compounds
The study of isohematinic acid and its isomers has been significant in synthesizing various organic compounds, including nicotinic acid. This synthesis has been achieved through methods like oxidant oxidation, catalytic oxidation, and electricity oxidation, indicating the versatility of isohematinic acid in organic chemistry (Zhong Qi-ling, 2010).
Applications in Biochemical and Environmental Studies
Isohematinic acid has been utilized in biochemical and environmental studies, particularly in understanding the biochemical and physiological bases of using carbon and nitrogen isotopes. This usage has enabled detailed analysis of interactions between the geosphere and biosphere and has been instrumental in exploring the isotopic compositions of individual biosynthetic products and animal organs (Ohkouchi et al., 2015).
Use in Microbial Production and Pharmacology
The microbial production of (2R,3S)-isocitric acid, closely related to isohematinic acid, has been studied extensively. This acid has shown potential in the prevention and treatment of certain diseases, demonstrating the pharmacological relevance of isohematinic acid and its derivatives (Kamzolova & Morgunov, 2019).
Propiedades
Número CAS |
86408-37-9 |
|---|---|
Nombre del producto |
Isohematinic acid |
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(4-methylidene-2,5-dioxopyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h5H,1-3H2,(H,10,11)(H,9,12,13) |
Clave InChI |
HWRKHCHRWDVQPP-UHFFFAOYSA-N |
SMILES |
C=C1C(C(=O)NC1=O)CCC(=O)O |
SMILES canónico |
C=C1C(C(=O)NC1=O)CCC(=O)O |
Sinónimos |
isohematinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








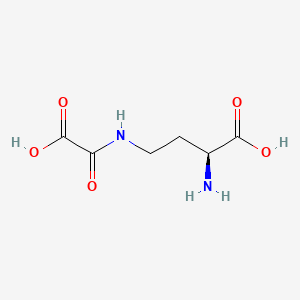
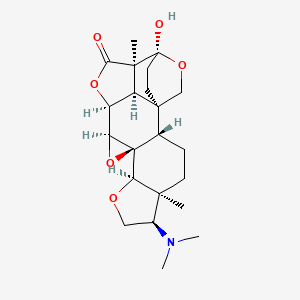
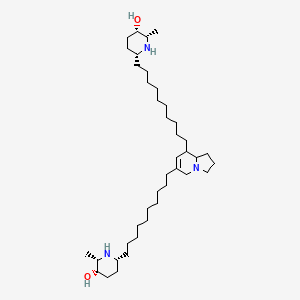
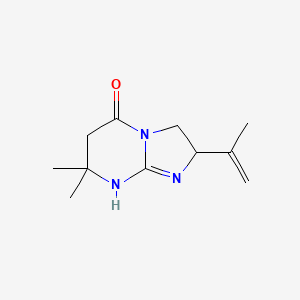
![4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1220770.png)
